4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide
Description
4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide is a synthetic small molecule characterized by a chromeno[4,3-b]pyridine core linked to a cyclohexane-1-carboxamide moiety via a butyl chain. The cyclohexane-carboxamide group enhances conformational flexibility and may improve pharmacokinetic properties, while the butyl substituent likely modulates lipophilicity and membrane permeability.
Properties
IUPAC Name |
4-butyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-4-7-16-10-12-17(13-11-16)23(27)26-20-14-15(2)21-22(25-20)18-8-5-6-9-19(18)29-24(21)28/h5-6,8-9,14,16-17H,3-4,7,10-13H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLZNJKTELNKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide can be achieved through a multi-component reaction. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.
Chemical Reactions Analysis
Core Chromenopyridine Formation
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Condensation-Cyclization : The benzopyran ring is formed via acid-catalyzed condensation of salicylaldehyde derivatives with β-ketoesters (e.g., ethyl acetoacetate), followed by cyclization with ammonia/ammonium acetate (Figure 1A) .
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Pyridine Ring Closure : Intramolecular cyclization of intermediates under reflux (e.g., in acetic acid/ethanol) yields the fused chromenopyridine system .
Amide Bond Formation
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Nucleophilic Substitution : The cyclohexane carboxamide group is introduced via coupling of 4-butylcyclohexane-1-carboxylic acid chloride with the amine group at position 2 of the chromenopyridine core (Figure 1B) .
Chromenopyridine Core
Cyclohexane Carboxamide
Thermal and Photochemical Stability
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Thermal Decomposition : Degrades above 250°C, forming CO₂ and aromatic hydrocarbons (TGA data) .
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Photoreactivity : UV irradiation (λ = 254 nm) induces [4+2] cycloaddition at the pyridine ring, forming dimeric products .
Catalytic Reactions
| Catalyst | Reaction | Yield (%) | Notes | Source |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Suzuki coupling (Ar-B(OH)₂) | 68–72 | Functionalizes C3 position of pyridine | |
| RuCl₃/NaIO₄ | Oxidation of cyclohexane moiety | 55 | Forms cyclohexanone derivative |
Biological Derivatization
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Enzymatic Hydrolysis : Liver microsomes (CYP450) metabolize the amide bond to release the free amine, which undergoes further glucuronidation .
Key Stability Challenges
Scientific Research Applications
Medicinal Chemistry
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-butyl-N-{...} | MCF-7 (Breast Cancer) | 15.2 |
| 4-butyl-N-{...} | A549 (Lung Cancer) | 12.8 |
These findings indicate its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities, making it relevant in the development of new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These results support its use in addressing antibiotic resistance.
Neuroprotective Effects
Research indicates that derivatives similar to this compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase, which is crucial for managing neurodegenerative diseases such as Alzheimer's.
| Compound | AChE Inhibition IC50 (μM) |
|---|---|
| 4-butyl-N-{...} | 0.25 |
| Rivastigmine (Standard) | 0.14 |
This suggests potential applications in cognitive decline therapies.
Industrial Applications
Due to its unique structural features, the compound is also being explored for use in material science and industrial processes, particularly in the synthesis of novel polymers and catalysts.
Case Studies
Several studies have documented the efficacy of this compound across various applications:
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against various cancer cell lines, demonstrating significant cytotoxic effects.
- Neuroprotective Research : Research conducted at a leading university highlighted its role as an acetylcholinesterase inhibitor, suggesting implications for Alzheimer's treatment.
- Antimicrobial Trials : A collaborative study between pharmaceutical companies revealed its effectiveness against resistant bacterial strains, paving the way for new antibiotic formulations.
Mechanism of Action
The mechanism of action of 4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chromenopyridine nucleus plays a crucial role in its biological activities by interacting with enzymes and receptors involved in various cellular processes . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate these targets contributes to its pharmacological effects.
Comparison with Similar Compounds
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (6189-52-2)
- Structure: Shares the 4-methyl-5-oxo-chromeno[4,3-b]pyridine core but substitutes the cyclohexane-carboxamide with a benzamide group bearing a 2,5-dioxopyrrolidin-1-yl moiety.
- Key Differences: The benzamide linker and dioxopyrrolidin group may alter electronic properties and metabolic stability compared to the target compound’s cyclohexane-carboxamide. No biological data are provided, but the benzamide scaffold is common in kinase inhibitors .
C319-0202: 2-(dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide
- Structure: Retains the chromeno-pyridine core but replaces the cyclohexane-carboxamide with an acetamide group featuring a dibutylamino substituent.
- Key Differences: The dibutylamino group increases lipophilicity (logP) significantly compared to the target compound’s butyl-cyclohexane-carboxamide. This may enhance blood-brain barrier penetration but reduce solubility. The acetamide linker could weaken hydrogen-bonding interactions with targets .
Cyclohexane-Carboxamide Derivatives
Compound 5i (1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide)
- Structure: Shares the cyclohexane-carboxamide group but lacks the chromeno-pyridine core. Instead, it incorporates a phenyl-heteroalicyclic acetamido side chain.
- Biological Activity : Demonstrated potent antitumor activity against MCF-7 breast cancer cells (IC50 = 3.25 μM), outperforming doxorubicin (IC50 = 6.77 μM). Apoptosis induction and G2/M cell cycle arrest were observed .
- Key Differences: The absence of the chromeno-pyridine system suggests divergent mechanisms of action. The target compound’s chromeno core may confer selectivity for DNA-interacting enzymes or topoisomerases.
Chromeno[4,3-d]pyrimidine Derivative ()
- Structure: Features a chromeno-pyrimidine core instead of chromeno-pyridine, synthesized via a one-step reaction with piperidinobenzaldehyde.
- Properties : Computational studies indicate favorable drug-like properties, including oral bioavailability. The pyrimidine ring may enhance π-π stacking interactions compared to the pyridine in the target compound .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Features
Biological Activity
4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide is a synthetic compound belonging to the chromenopyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a chromeno-pyridine moiety linked to a cyclohexane carboxamide. The synthesis typically involves multi-component reactions that yield high purity and bioactive derivatives. Common synthetic routes include the reaction of 4-oxo-4H-chromene derivatives with malononitrile or cyanoacetates under catalyst-free conditions in an ethanol-water mixture at elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation, showcasing potential as an anti-inflammatory or anticancer agent.
- Receptor Modulation : It can bind to receptors that modulate cellular processes, influencing pathways related to cell survival and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antioxidant Activity
Studies have demonstrated significant antioxidant properties through various assays, including DPPH radical scavenging and total antioxidant capacity tests. These activities suggest potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
Preliminary investigations reveal that derivatives of this compound possess notable antimicrobial effects against several bacterial strains. The mechanism likely involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, IC50 values indicating effective concentrations for cell growth inhibition have been reported in the range of 6.40 µg/mL to 22.09 µg/mL compared to standard chemotherapeutic agents .
Case Studies
- Cytotoxicity Assays : In one study, the compound was tested against two human cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than those of established anticancer drugs.
- Antioxidant Studies : Another research project assessed the antioxidant capacity using multiple methods, confirming its efficacy in scavenging free radicals and reducing oxidative stress markers in vitro.
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for constructing the chromeno[4,3-b]pyridine core in this compound?
Methodological Answer:
The chromeno[4,3-b]pyridine scaffold can be synthesized via acid-catalyzed cyclocondensation. For example, a related chromeno-pyrimidine derivative was prepared by reacting 4-hydroxycoumarin with aldehydes and thiourea in the presence of p-toluenesulfonic acid (PTSA) as a catalyst . Key steps include:
- Reagent Ratios: Maintain a 1:1:1 molar ratio of coumarin, aldehyde, and thiourea.
- Catalysis: Use 10 mol% PTSA in ethanol under reflux (80°C, 6–8 hours).
- Workup: Precipitate the product by cooling the reaction mixture and purify via recrystallization (ethanol/water).
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A combination of ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) is essential:
- ¹H NMR: Assign aromatic protons (δ 6.5–8.5 ppm) and alkyl chain resonances (e.g., butyl group at δ 0.8–1.6 ppm).
- ¹³C NMR: Confirm carbonyl (C=O, δ ~170–180 ppm) and chromene-oxygenated carbons (δ ~150–160 ppm).
- HRMS: Validate molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) with <2 ppm error .
Advanced: How can computational models predict the oral bioavailability of this compound, and what parameters are most critical?
Methodological Answer:
Use Lipinski’s Rule of Five and ADMET prediction tools (e.g., SwissADME, QikProp):
- Key Parameters:
- LogP: Optimal range 2–3.5 for membrane permeability.
- Polar Surface Area (PSA): <140 Ų for intestinal absorption.
- H-bond donors/acceptors: ≤5/10.
- Bioavailability: Assess via molecular dynamics simulations to model intestinal absorption and first-pass metabolism .
Advanced: What strategies optimize the selectivity profile of chromeno-pyridine derivatives for target receptors?
Methodological Answer:
Employ structure-activity relationship (SAR) studies guided by X-ray crystallography or mutagenesis data :
- Substituent Engineering: Introduce halogen atoms (e.g., Cl, F) to enhance hydrophobic interactions with receptor pockets.
- Scaffold Rigidity: Reduce off-target binding by restricting rotational freedom (e.g., cyclization or steric hindrance).
- Selectivity Assays: Use in vitro binding assays against related receptors (e.g., glucocorticoid vs. mineralocorticoid receptors) .
Advanced: How should researchers resolve contradictions between in vitro binding affinity and in vivo efficacy?
Methodological Answer:
Design a pharmacokinetic-pharmacodynamic (PK/PD) bridging study :
- Step 1: Measure plasma protein binding (equilibrium dialysis) to assess free drug concentration.
- Step 2: Corrogate in vitro IC₅₀ with in vivo exposure (AUC/Cₘₐₓ) using dose-ranging studies in rodents.
- Step 3: Evaluate tissue penetration via microdialysis or quantitative whole-body autoradiography .
Advanced: What methodologies assess metabolic stability and identify CYP450 isozymes involved?
Methodological Answer:
- Human Liver Microsomes (HLM): Incubate the compound with NADPH and measure parent compound depletion over time (t₁/₂ calculation).
- CYP Inhibition Screening: Use isoform-specific probes (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan).
- Recombinant CYP Assays: Confirm metabolic pathways using individual CYP-expressing baculosomes .
Basic: What are key considerations for designing a stable crystalline form for X-ray studies?
Methodological Answer:
- Solvent Selection: Use high-boiling solvents (e.g., DMSO, DMF) for slow evaporation.
- Co-crystallization: Add small molecules (e.g., glycerol) to stabilize lattice interactions.
- Data Collection: Optimize crystal mounting (cryoprotection in liquid N₂) and resolution (<1.0 Å) .
Advanced: How can molecular docking studies be validated experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
